Doubly vinylogous and doubly rearomative functionalization of 2-alkyl-3-furfurals†
Organic & Biomolecular Chemistry Pub Date: 2020-07-07 DOI: 10.1039/D0OB00788A
Abstract
The manuscript describes a straightforward functionalization of 2-alkyl-3-furfurals via simple aminocatalytic conjugate addition. The reaction proceeds through the formation of dearomatized dienamine-like intermediate that undergoes 1,6-addition to 4-alkylidene-2,6-dialkylcyclohexa-2,5-dienones. This process can be described as doubly rearomative as it proceeds with the re-formation of both furan and phenyl aromatic moieties. Target products have been obtained in a highly stereoselective manner, providing an interesting example of 2-alkyl-3-furfural functionalization via doubly vinylogous Michael addition. The mechanism of the reaction has been studied by means of computational methods.
![Graphical abstract: Doubly vinylogous and doubly rearomative functionalization of 2-alkyl-3-furfurals](http://scimg.chem960.com/usr/1/D0OB00788A.jpg)
Recommended Literature
- [1] Inside front cover
- [2] Electrically tunable liquid crystal terahertz phase shifter driven by transparent polymer electrodes†
- [3] Non-equilibrium plasma-assisted dry reforming of methane over shape-controlled CeO2 supported ruthenium catalysts†
- [4] Porphyrin–oligothiophene conjugates as additives for P3HT/PCBM solar cells†
- [5] Front cover
- [6] One-step in situ synthesis of ultrathin tungsten oxide@carbon nanowire webs as an anode material for high performance†
- [7] Highly sensitive pork meat detection using copper(ii) tetraaza complex by electrochemical biosensor†
- [8] Novel chiral aggregation induced emission molecules: self-assembly, circularly polarized luminescence and copper(ii) ion detection†
- [9] Correction: Enhanced ionic conduction in composite polymer electrolytes filled with plant biomass “lignin”
- [10] Inside front cover